NPD-008
Beschreibung
NPD-008 is a tetrahydrophthalazinone-class inhibitor targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a critical enzyme for parasite survival. It was developed through structure-based drug design to exploit a unique "P-pocket" in TbrPDEB1, which is absent in human PDE isoforms (e.g., hPDE4B/D), enabling selective inhibition . This compound exhibits potent in vitro activity against T. brucei (IC50 = 5.5 µM) and a high binding affinity for TbrPDEB1 (Ki = 100 nM). Mechanistically, it elevates intracellular cAMP levels in the parasite, leading to severe cellular disorganization and death, validating PDEs as therapeutic targets for African sleeping sickness .
Eigenschaften
CAS-Nummer |
2229043-42-7 |
|---|---|
Molekularformel |
C31H36N4O4 |
Molekulargewicht |
528.65 |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1 |
InChI-Schlüssel |
VZKJWTFPORBEEH-RPBOFIJWSA-N |
SMILES |
O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NPD008; NPD 008; NPD-008 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to NPD-008:
| Compound | Target | Ki (nM) | IC50 (µM) | Selectivity (vs. hPDE4) | Key Structural Features | Reference PDB ID |
|---|---|---|---|---|---|---|
| This compound | TbrPDEB1 | 100 | 5.5 | >50-fold | Tetrahydrophthalazinone core | 5G2B (TbrPDEB1) |
| NPD-039 | TbrPDEB1 | 100 | 6.7 | >50-fold | Similar scaffold, modified substituents | N/A |
| NPD-001 | hPDE4B/TbrPDEB1 | 230 (hPDE4B) | 8.2 (T. cruzi) | Low | Phthalazinone core | 5LAQ (hPDE4B) |
| NPD-040 | TbrPDEB1/TcrPDEs | N/A | 10 (T. cruzi) | Moderate | Phthalazinone derivatives | N/A |
Notes:
- NPD-039 : Shares this compound’s scaffold but with altered substituents, leading to comparable TbrPDEB1 inhibition (Ki = 100 nM) but slightly reduced anti-parasitic activity (IC50 = 6.7 µM) .
- NPD-001 : A dual inhibitor of hPDE4B and TbrPDEB1, but lacks selectivity, limiting its therapeutic utility due to off-target effects in humans .
- NPD-040: A newer phthalazinone derivative active against T. cruzi (EC50 ≤ 10 µM), with synergistic effects when combined with benznidazole (Bz) .
Selectivity and Mechanism
- This compound vs. NPD-001 : this compound’s selectivity for TbrPDEB1 over hPDE4D is attributed to its interaction with the parasite-specific P-pocket, as shown in co-crystal structures (PDB ID 5G2B). In contrast, NPD-001 binds promiscuously to both TbrPDEB1 and hPDE4B, reducing its therapeutic window .
- This compound vs. NPD-040: While NPD-040 shows broader anti-Trypanosoma activity (including T. cruzi), it requires higher concentrations (EC50 = 10 µM) compared to this compound’s potency against T. brucei .
Pharmacological Outcomes
- This compound induces a >10-fold increase in intracellular cAMP in T. brucei within 2 hours, triggering irreversible cell death .
- NPD-040 disrupts parasite Golgi apparatus and induces autophagy but shows borderline synergy with Bz, unlike this compound’s standalone efficacy .
Key Research Findings
- Structural Insights : this compound’s co-crystal structure with TbrPDEB1 (PDB ID 5G2B) reveals hydrogen bonding with Gln-975 and hydrophobic interactions with the P-pocket, absent in human PDE4 isoforms .
- Preclinical Data: this compound reduces parasitemia in murine models of African trypanosomiasis by >90% at 50 mg/kg, outperforming NPD-039 and NPD-001 .
- Limitations : this compound’s solubility and metabolic stability remain suboptimal, necessitating further derivatization for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
